

Application Notes and Protocols for DEHP in Endocrine Disruptor Screening

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Compound of Interest

Compound Name: DEHP (Standard)

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This document provides detailed application notes and protocols for utilizing Di(2-ethylhexyl) phthalate (DEHP) as a reference compound in a variety of endocrine disruptor screening assays. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the evaluation of potential endocrine-disrupting chemicals (EDCs).

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has been identified as an endocrine disruptor.^[1] Its ability to interfere with the endocrine system, particularly with androgen, estrogen, and thyroid hormone signaling, makes it a critical reference compound in assays designed to screen for EDCs.^{[2][3]} DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), have been shown to exert their effects through various mechanisms, including receptor binding, alteration of steroidogenesis, and modulation of hormone metabolism.^{[2][4][5]} These application notes provide standardized protocols for key in vivo and in vitro assays, along with expected quantitative outcomes when using DEHP as a positive control or reference substance.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of DEHP in key endocrine disruptor screening assays.

Table 1: In Vivo Assays - Effects of DEHP on Reproductive Endpoints

Assay	Species	DEHP Dose	Endpoint	Observed Effect	Reference
Hershberger Assay	Rat (castrated male)	20 - 500 mg/kg/day	Ventral Prostate Weight	Significant decrease	[6]
100 - 500 mg/kg/day	Seminal Vesicle Weight	Significant decrease	[6]		
500 mg/kg/day	Levator Ani/Bulbocavernosus Muscle Weight	Significant decrease	[6]		
Uterotrophic Assay	Rat (immature female)	Not specified	Uterine Weight	Inconsistent estrogenic activity reported	[3]
Reproductive Development	Pig (newborn)	20 and 200 mg/kg/day	Pregnenolone Levels	Decreased in males and females	[7]
20 and 200 mg/kg/day	Progesterone Levels	Increased in females, decreased in males	[7]		

Table 2: In Vitro Assays - Effects of DEHP on Steroidogenesis and Receptor Activity

Assay	Cell Line/System	DEHP/MEHP Concentration	Endpoint	Observed Effect	Reference
H295R Steroidogenesis Assay	Human Adrenal Carcinoma (H295R)	Not specified	Estradiol (E2) Production	Moderate evidence for increase	[8]
Not specified	Testosterone (T) Production	Very weak evidence for decrease	[8]		
Granulosa Cell Steroidogenesis	Rat Ovarian Granulosa Cells	400 µM DEHP	Estradiol Production	Significant decrease	[9]
400 µM DEHP	Progesterone Production	Significant decrease	[9]		
Human Granulosa Cell Steroidogenesis	Human Cumulus Granulosa Cells (hCGC)	Not specified	FSH-stimulated Estradiol Production	Decrease	[5]
Not specified	FSH-stimulated Progesterone Production	Decrease	[5]		
Aromatase Activity Assay	Human Recombinant Aromatase	Not specified	Aromatase Inhibition	Weak inhibitor	[10]
Androgen Receptor (AR) Interaction	In silico docking	Not specified	Binding to AR	DEHP and metabolites interact with the ligand-	[2][11]

binding
pocket

Constitutive Androstane Receptor (CAR)	Human Hepatic Cell Line	Low nanomolar	CAR2 Activation	Potent and selective agonist	[12]
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Experimental Protocols

In Vivo Assays

This assay is designed to detect substances with androgenic or anti-androgenic activity by measuring the weight of five androgen-dependent tissues in castrated male rats.[13]

Protocol:

- Animal Model: Use castrated peripubertal male rats. Castration should be performed around postnatal day 42, followed by a recovery period of at least seven days.[14]
- Groups:
 - Vehicle Control (e.g., corn oil)
 - Positive Control (Androgenic): Testosterone propionate (TP) at 0.2 or 0.4 mg/kg/day (subcutaneous injection).
 - Positive Control (Anti-androgenic): Flutamide (3 mg/kg/day, oral gavage) co-administered with TP.
 - Test Substance Groups: At least three dose levels of DEHP (e.g., 40 and 400 mg/kg/day by oral gavage) co-administered with TP to assess anti-androgenic effects.[6]
- Administration: Administer the test substance and/or TP daily for 10 consecutive days.[13]
- Necropsy: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following five tissues: ventral prostate, seminal vesicles (including coagulating

glands and their fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[13]

- **Endpoint Measurement:** Record the fresh weight of each tissue.
- **Data Analysis:** A statistically significant decrease in the weight of at least two of the five tissues in the DEHP-treated groups compared to the TP-only group indicates anti-androgenic activity.[13]

This assay identifies substances with estrogenic or anti-estrogenic activity by measuring the change in uterine weight in immature or ovariectomized female rodents.[15]

Protocol:

- **Animal Model:** Use either immature female rats (weaned but not yet pubertal) or young adult ovariectomized female rats.
- **Groups:**
 - Vehicle Control (e.g., corn oil)
 - Positive Control (Estrogenic): Ethinyl estradiol.
 - Test Substance Groups: At least two dose levels of DEHP administered daily for three consecutive days.
- **Administration:** Administer the test substance daily for a minimum of three consecutive days by oral gavage or subcutaneous injection.[15]
- **Necropsy:** Approximately 24 hours after the last dose, euthanize the animals and dissect the uterus.
- **Endpoint Measurement:** Record the wet and blotted weight of the uterus.
- **Data Analysis:** A statistically significant increase in uterine weight in the DEHP-treated groups compared to the vehicle control group indicates estrogenic activity.

In Vitro Assays

This in vitro screening assay uses the human adrenocortical carcinoma cell line H295R to detect substances that affect the production of testosterone and 17 β -estradiol.[16][17]

Protocol:

- **Cell Culture:** Culture H295R cells in appropriate media and conditions. Seed the cells in multi-well plates and allow them to acclimate for 24 hours.
- **Exposure:** Expose the cells to at least seven concentrations of the test substance (DEHP) in triplicate for 48 hours. Include a solvent control and positive controls for induction (e.g., forskolin) and inhibition (e.g., prochloraz) of steroidogenesis.
- **Hormone Measurement:** After the exposure period, collect the cell culture medium and measure the concentrations of testosterone and 17 β -estradiol using methods such as ELISA or LC-MS/MS.
- **Cell Viability:** Assess cell viability in each well to ensure that observed effects on hormone production are not due to cytotoxicity.
- **Data Analysis:** Express hormone production as a fold change relative to the solvent control. A change of at least 1.5-fold in testosterone or estradiol levels in two consecutive concentrations is considered a positive result for steroidogenic disruption.[8]

This assay identifies chemicals that inhibit the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.[18]

Protocol:

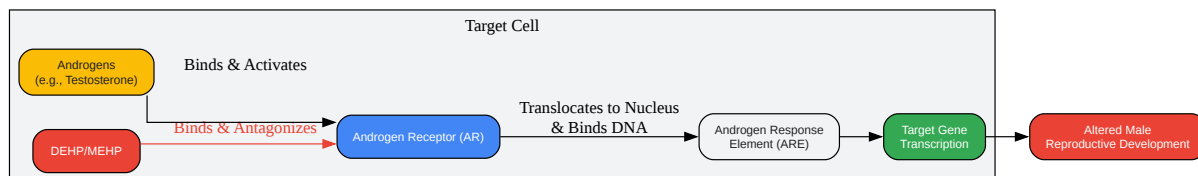
- **Test System:** Use human recombinant aromatase (CYP19) and NADPH-cytochrome P450 reductase in a microsomal preparation.
- **Assay Conditions:** The assay measures the conversion of a substrate, typically tritiated androstenedione, to estrone, with the release of tritiated water.
- **Procedure:**

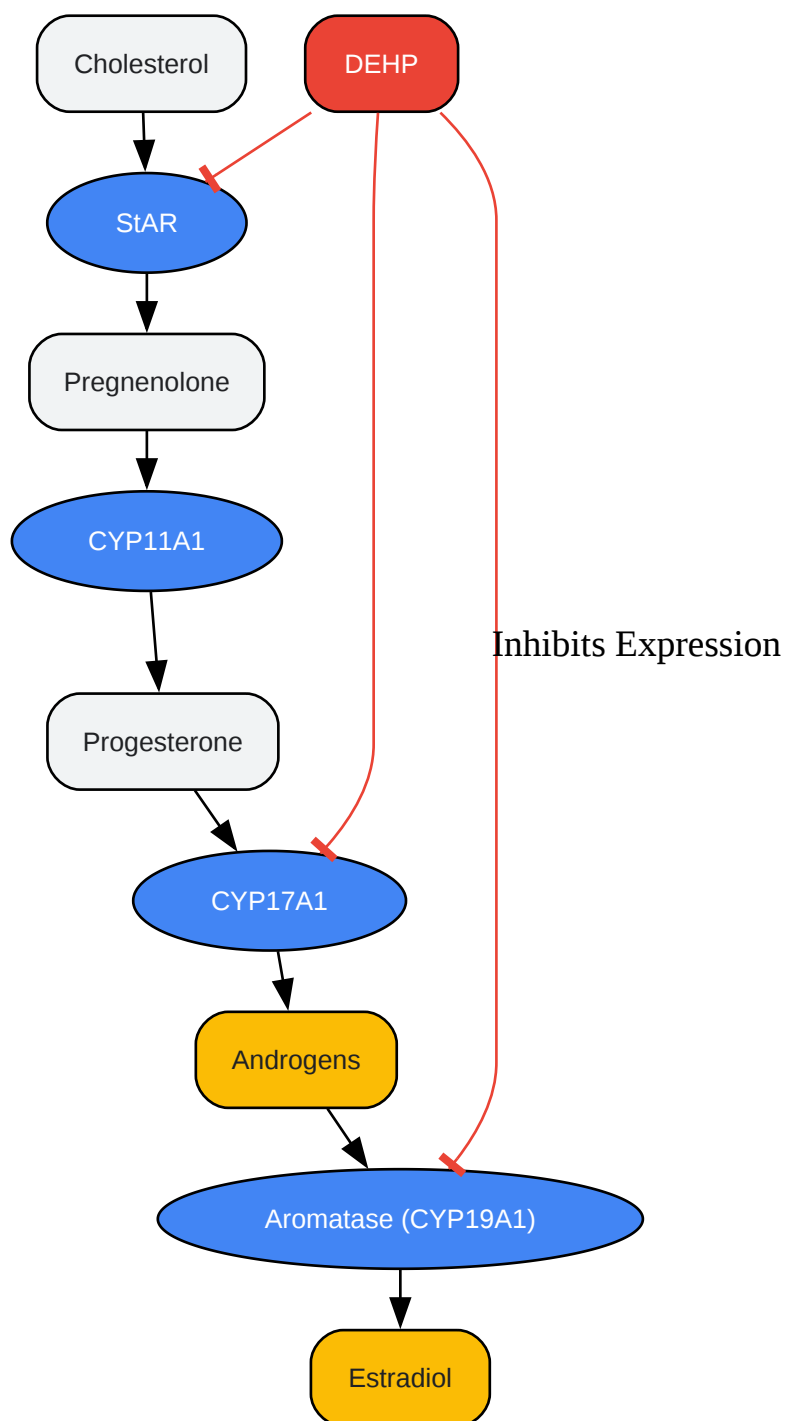
- Incubate the recombinant enzyme with the substrate and a range of concentrations of the test substance (DEHP).
- Include a no-inhibitor control and a positive control inhibitor (e.g., 4-hydroxyandrostenedione).[\[19\]](#)[\[20\]](#)
- After a specified incubation period (e.g., 15 minutes at 37°C), stop the reaction.[\[21\]](#)
- Separate the tritiated water from the remaining substrate.
- Endpoint Measurement: Quantify the amount of tritiated water produced using liquid scintillation counting.
- Data Analysis: Calculate the percent inhibition of aromatase activity for each DEHP concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition).

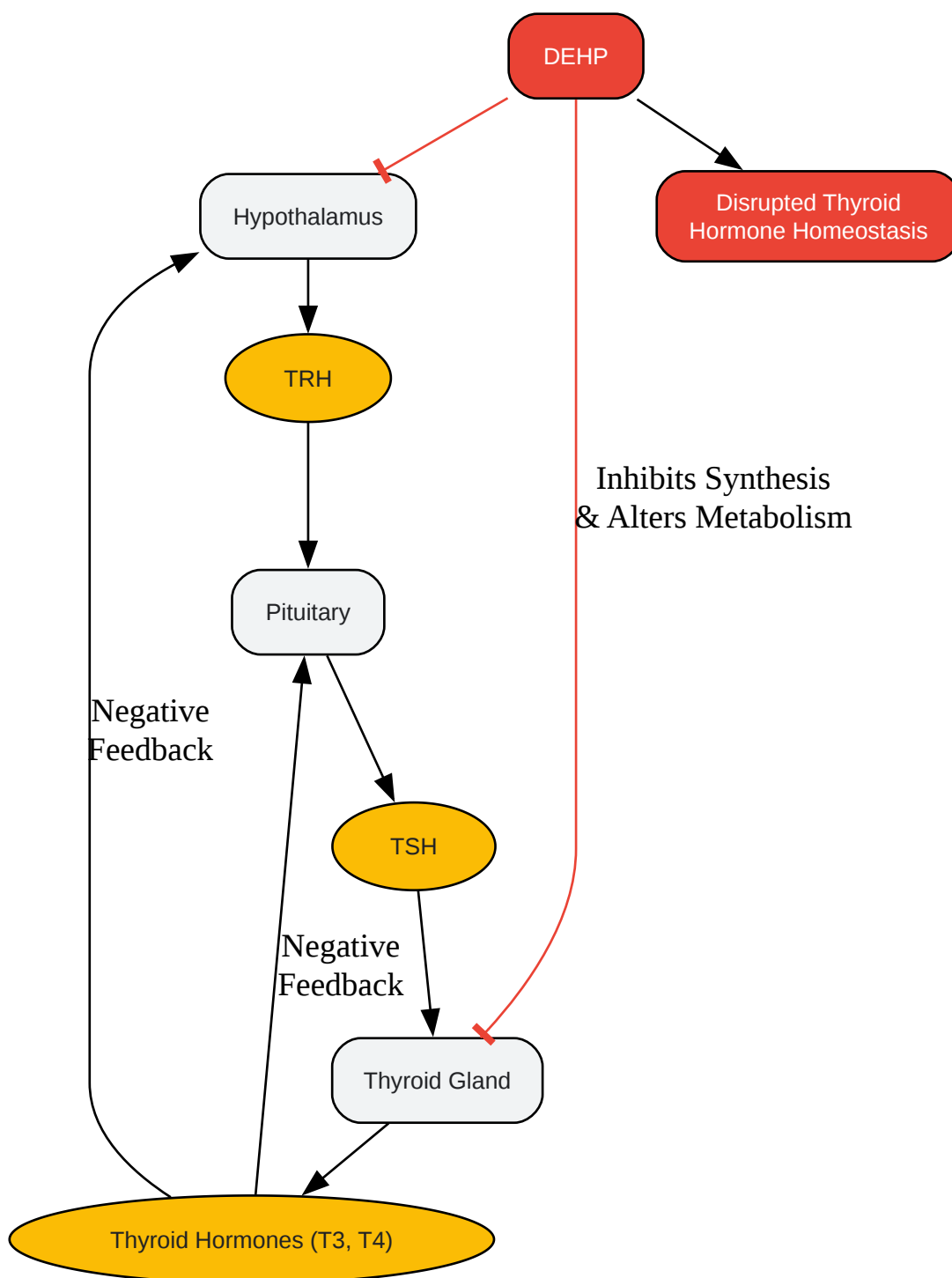
Signaling Pathways and Experimental Workflows

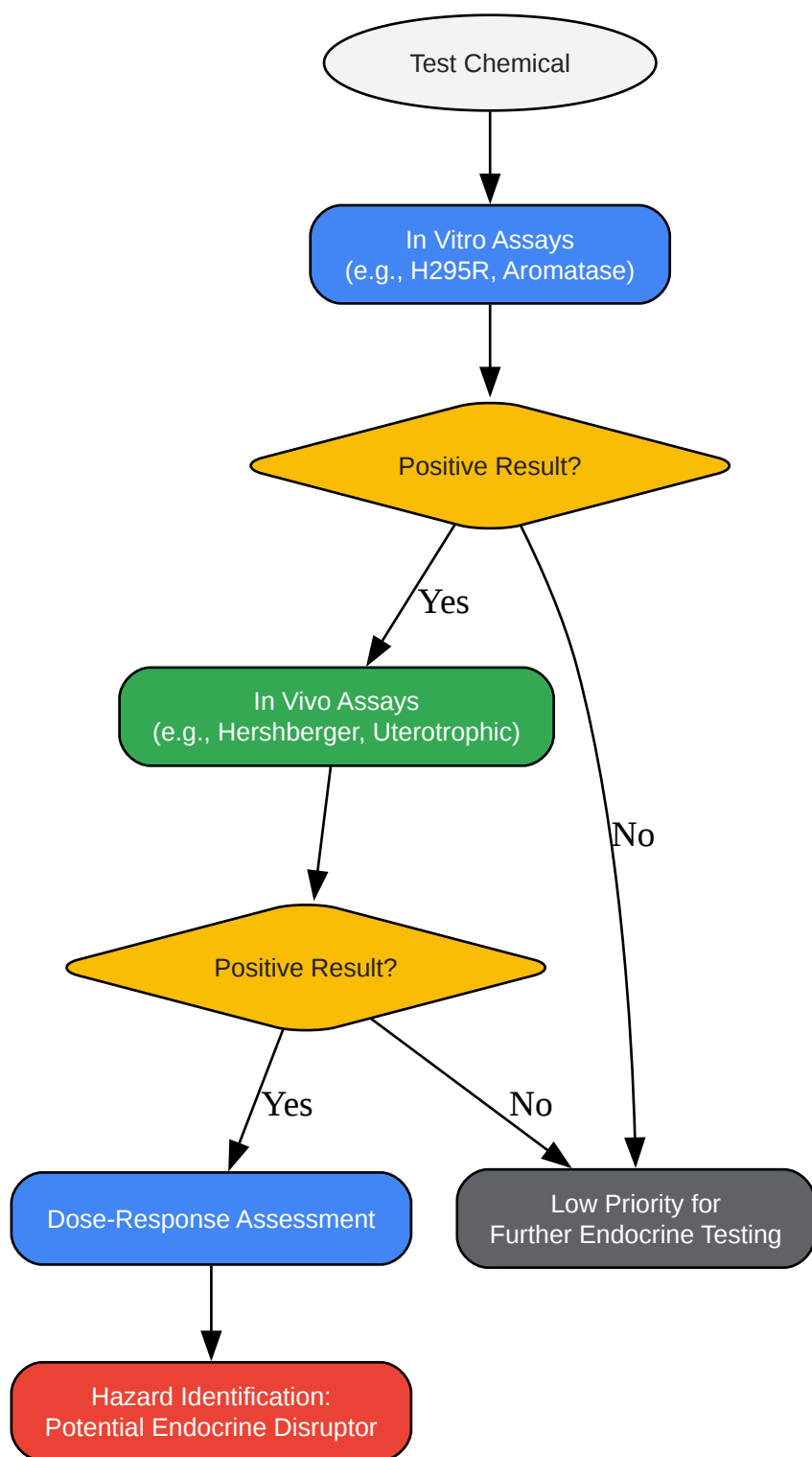
DEHP and Androgen Receptor Signaling

DEHP and its metabolites can interact with the androgen receptor (AR), potentially disrupting androgen signaling pathways that are crucial for male reproductive development and function.
[\[2\]](#)[\[11\]](#)









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